molecular formula C15H10Cl3NO B13085221 4-Methoxy-6-(2,3,6-trichlorophenyl)indole

4-Methoxy-6-(2,3,6-trichlorophenyl)indole

Cat. No.: B13085221
M. Wt: 326.6 g/mol
InChI Key: HZZHLJPMUHFLEZ-UHFFFAOYSA-N
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Description

4-Methoxy-6-(2,3,6-trichlorophenyl)indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(2,3,6-trichlorophenyl)indole typically involves the Fischer indole synthesis. This method uses phenylhydrazine and ketones or aldehydes as starting materials, with an acid catalyst to facilitate the reaction. For instance, methanesulfonic acid (MsOH) under reflux in methanol (MeOH) can be used to achieve good yields .

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(2,3,6-trichlorophenyl)indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

4-Methoxy-6-(2,3,6-trichlorophenyl)indole has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(2,3,6-trichlorophenyl)indole involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Lysergic acid diethylamide (LSD): A psychoactive compound with an indole structure.

Uniqueness

4-Methoxy-6-(2,3,6-trichlorophenyl)indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C15H10Cl3NO

Molecular Weight

326.6 g/mol

IUPAC Name

4-methoxy-6-(2,3,6-trichlorophenyl)-1H-indole

InChI

InChI=1S/C15H10Cl3NO/c1-20-13-7-8(6-12-9(13)4-5-19-12)14-10(16)2-3-11(17)15(14)18/h2-7,19H,1H3

InChI Key

HZZHLJPMUHFLEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C=CN2)C3=C(C=CC(=C3Cl)Cl)Cl

Origin of Product

United States

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